molecular formula C16H20N2O2S B6780819 N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine

N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine

Cat. No.: B6780819
M. Wt: 304.4 g/mol
InChI Key: GPRQDYYIKHTZED-UHFFFAOYSA-N
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Description

N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a dioxothiane ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-21(20)7-3-4-11(10-21)17-12-8-14-13-5-1-2-6-15(13)18-16(14)9-12/h1-2,5-6,11-12,17-18H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQDYYIKHTZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC2CC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The dioxothiane ring can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

N-(1,1-dioxothian-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine is unique due to the presence of the dioxothiane ring, which imparts distinct chemical and biological properties.

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